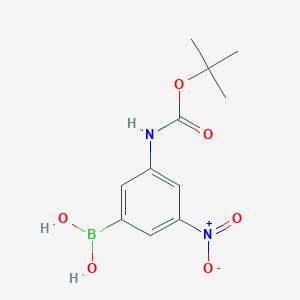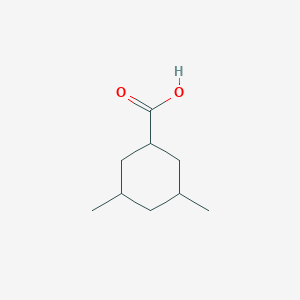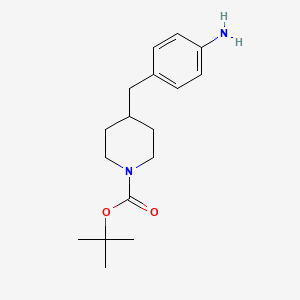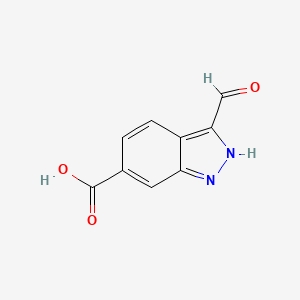
3-Boc-氨基-5-硝基苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Boc-Amino-5-nitrophenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group, a nitro group, and a tert-butoxycarbonyl-protected amino group on a phenyl ring. These functional groups make it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
科学研究应用
3-Boc-Amino-5-nitrophenylboronic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.
Material Science: It is used in the development of advanced materials, such as polymers and sensors, due to its unique reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-Amino-5-nitrophenylboronic acid typically involves the following steps:
Nitration of Phenylboronic Acid: The starting material, phenylboronic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Coupling Reaction: The protected amino group is then coupled with the nitrated phenylboronic acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of 3-Boc-Amino-5-nitrophenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
3-Boc-Amino-5-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or aryl-vinyl compounds.
Reduction: Formation of the corresponding amino derivative.
Deprotection: Formation of the free amino compound.
作用机制
The mechanism of action of 3-Boc-Amino-5-nitrophenylboronic acid primarily involves its ability to participate in various chemical reactions due to the presence of the boronic acid, nitro, and tert-butoxycarbonyl-protected amino groups. The boronic acid group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, while the nitro group can be reduced to an amino group, and the tert-butoxycarbonyl group can be deprotected under acidic conditions. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules.
相似化合物的比较
Similar Compounds
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: Similar structure but lacks the nitro group.
(3-((tert-Butoxycarbonyl)amino)methyl)phenylboronic acid: Similar structure with a methyl group instead of a nitro group.
(3-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)boronic acid: Similar structure with the nitro group at a different position.
Uniqueness
3-Boc-Amino-5-nitrophenylboronic acid is unique due to the presence of both the nitro group and the tert-butoxycarbonyl-protected amino group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
属性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O6/c1-11(2,3)20-10(15)13-8-4-7(12(16)17)5-9(6-8)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZIEFAMNBMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)






